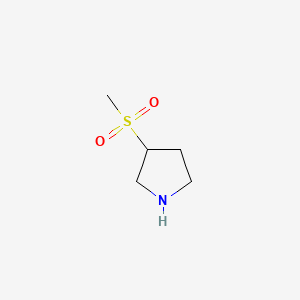
3-(Methylsulfonyl)pyrrolidine
概要
説明
3-(Methylsulfonyl)pyrrolidine is a compound that is part of a broader class of biologically interesting compounds that include pyrrolidinones and pyrrolines. These compounds are known for their versatility in synthetic chemistry and their potential applications in pharmaceuticals. The synthesis and reactions of these compounds often involve the introduction of sulfonyl groups, which can significantly alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to 3-(Methylsulfonyl)pyrrolidine often involves novel methodologies that enable the formation of complex structures. For instance, the synthesis of 3-pyrrolin-2-ones is achieved by a rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal, demonstrating a novel approach to these compounds . Similarly, the synthesis of 3-pyrrolines can be accomplished through nucleophilic [3 + 2] cycloaddition reactions involving sulfur-containing allenyl derivatives, which can lead to regioisomeric structures depending on the reactants used . Additionally, the synthesis of β-methylsulfonylated N-heterocycles from saturated cyclic amines has been developed, showcasing the versatility of sulfur dioxide insertion reactions .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)pyrrolidine and related compounds is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring. This functional group is a key feature that influences the reactivity and potential applications of these molecules. For example, the presence of a sulfonyl group can facilitate the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones . The molecular structure of these compounds is crucial for their biological activity and their ability to interact with various biological targets.
Chemical Reactions Analysis
The chemical reactions involving 3-(Methylsulfonyl)pyrrolidine and related compounds are diverse and can lead to a wide range of products. For instance, the reaction of 1-sulfonyl-1,2,3-triazoles with terminal alkynes can yield substituted pyrroles, indicating the potential for creating a variety of structures starting from similar precursors . Moreover, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the inhibition of cyclooxygenase enzymes, which is significant for the development of anti-inflammatory drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)pyrrolidine and its analogs are influenced by the presence of the sulfonyl group. This group can increase the polarity and potentially the solubility of the compound in various solvents, which is important for its application in drug synthesis. The synthesis and reactions of 3-pyrrolidinones, for example, highlight the high reactivity of the active methylene group adjacent to the carbonyl of the pyrrolidine ring, which is useful for various syntheses . Additionally, the green metric evaluation of the synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, emphasizes the importance of environmentally friendly synthetic processes in the development of these compounds10.
科学的研究の応用
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Methods of Application or Experimental Procedures : The review mentions two main synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
SAR Studies : SAR (Structure-Activity Relationship) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities. The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .
SAR Studies : SAR (Structure-Activity Relationship) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities. The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .
Safety And Hazards
Safety information for 3-(Methylsulfonyl)pyrrolidine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The pyrrolidine ring is a common structural motif in many biologically active compounds, and there is ongoing research into the development of new pyrrolidine derivatives with different biological profiles . This suggests that there may be future opportunities for the development of new compounds based on the 3-(Methylsulfonyl)pyrrolidine structure .
特性
IUPAC Name |
3-methylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGFNRUBBVHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392320 | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)pyrrolidine | |
CAS RN |
433980-62-2 | |
| Record name | 3-(Methylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



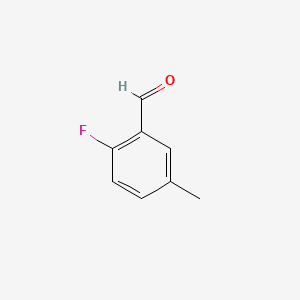
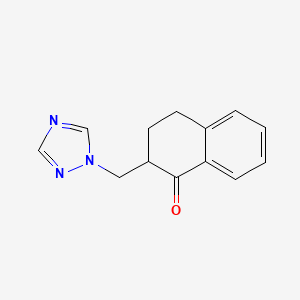
![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)
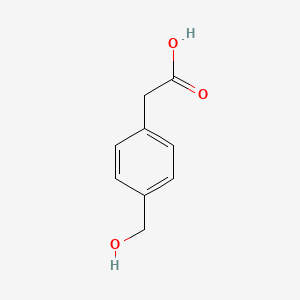
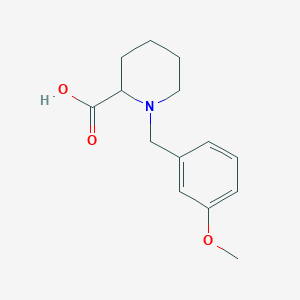
![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
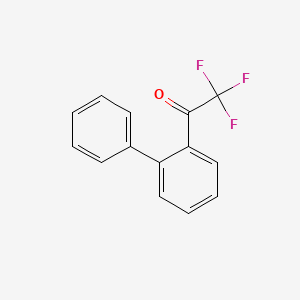

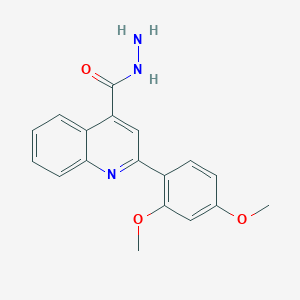
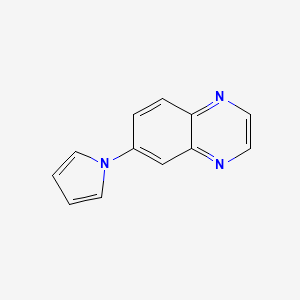
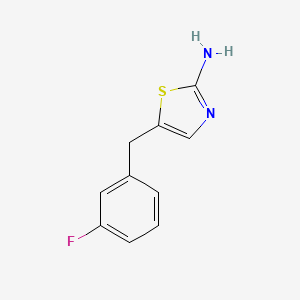
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)
![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)
![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)